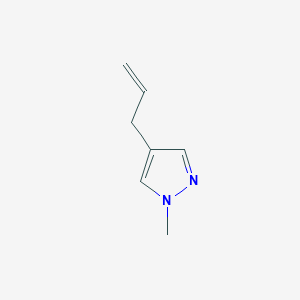

1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC16214860

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2 |

|---|---|

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | 1-methyl-4-prop-2-enylpyrazole |

| Standard InChI | InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3 |

| Standard InChI Key | ZERVVYATDRNKEY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)CC=C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is , with a molecular weight of 120.15 g/mol . Its IUPAC name, 1-methyl-4-prop-2-ynylpyrazole, reflects the methyl group at the 1-position and the propargyl (prop-2-yn-1-yl) substituent at the 4-position .

Key Structural Features:

-

Pyrazole Core: The aromatic ring system contributes to stability and enables π-π interactions in supramolecular chemistry.

-

Propargyl Group: The terminal alkyne () facilitates click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Methyl Substituent: Enhances lipophilicity and influences electronic properties through inductive effects.

The compound’s SMILES notation is CN1C=C(C=N1)CC#C, and its InChIKey is PCQIPKHNQIBHOT-UHFFFAOYSA-N .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Peaks at ~2120 cm confirm the presence of the alkyne group () .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via alkylation of 1-methylpyrazole with propargyl bromide under basic conditions . A representative procedure involves:

-

Reagents: 1-Methylpyrazole, propargyl bromide, potassium carbonate (), dimethylformamide (DMF).

-

Conditions: Stirring at 80–100°C for 12–24 hours under inert atmosphere.

-

Workup: Neutralization with aqueous HCl, extraction with dichloromethane, and purification via column chromatography .

Reaction Equation:

Industrial Manufacturing

Industrial processes optimize yield and scalability using continuous flow reactors and automated systems. Key considerations include:

-

Solvent Recovery: DMF is recycled via distillation to reduce waste.

-

Catalyst Efficiency: Palladium-based catalysts enhance regioselectivity in large-scale alkylations .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () oxidizes the alkyne to a carboxylic acid derivative .

-

Reduction: Hydrogenation over palladium on carbon () yields saturated analogs, such as 1-methyl-4-propyl-1H-pyrazole .

Click Chemistry Applications

The propargyl group participates in CuAAC reactions with azides to form 1,2,3-triazoles, a reaction exploited in drug discovery and bioconjugation .

Example Reaction:

Biological and Pharmacological Properties

Enzyme Inhibition

Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and antigout applications .

Industrial and Research Applications

Agrochemical Development

The compound serves as an intermediate in synthesizing herbicides and fungicides. Its propargyl group enhances binding to fungal cytochrome P450 enzymes .

Material Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability and gas adsorption capacity, relevant for carbon capture technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume